molecular formula C15H21N3OS B4903335 2-(benzylsulfanyl)-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

2-(benzylsulfanyl)-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

Cat. No.: B4903335
M. Wt: 291.4 g/mol
InChI Key: ANXRKTNHUAKZMB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group, a piperidinylidene moiety, and an acetohydrazide functional group, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Preparation of the Piperidinylidene Intermediate: The piperidinylidene moiety is synthesized by reacting 1-methylpiperidine with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzylsulfanyl intermediate with the piperidinylidene intermediate in the presence of an acetohydrazide derivative under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidinylidene moiety may interact with neurotransmitter receptors, modulating their function. The acetohydrazide group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-18-9-7-14(8-10-18)16-17-15(19)12-20-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXRKTNHUAKZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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